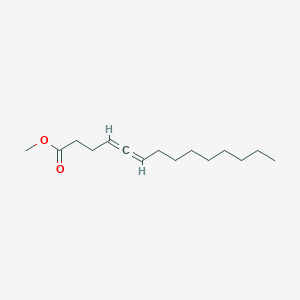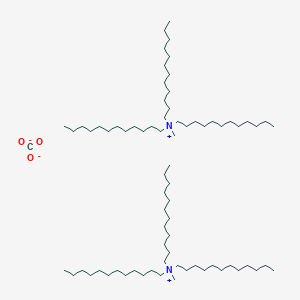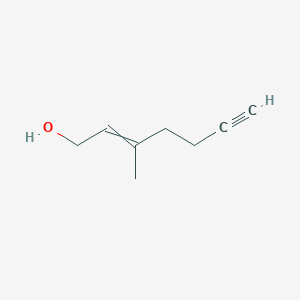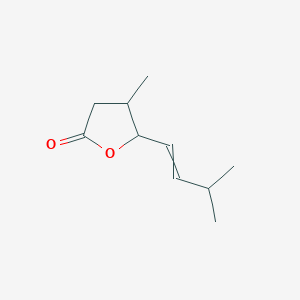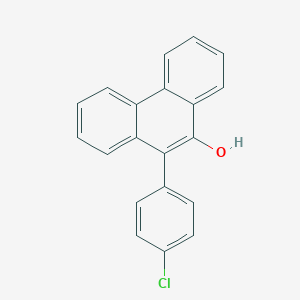![molecular formula C19H18N2O4 B14316405 6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one CAS No. 111858-59-4](/img/structure/B14316405.png)
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic and morpholine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the benzylic position .
科学的研究の応用
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
作用機序
The mechanism of action of 6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The benzoxazole core and morpholine group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: Shares a similar morpholine group but has a quinazoline core.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Contains a morpholine group and is used in medicinal chemistry.
Uniqueness
6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts distinct chemical properties and reactivity. Its combination of a benzoyl group and a morpholine moiety makes it versatile for various applications in research and industry .
特性
CAS番号 |
111858-59-4 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
6-benzoyl-3-(morpholin-4-ylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H18N2O4/c22-18(14-4-2-1-3-5-14)15-6-7-16-17(12-15)25-19(23)21(16)13-20-8-10-24-11-9-20/h1-7,12H,8-11,13H2 |
InChIキー |
HNMKUHJWFZEPPK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)


![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)
